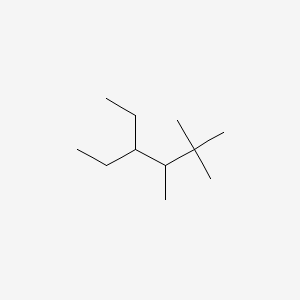

4-Ethyl-2,2,3-trimethylhexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61868-73-3 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

4-ethyl-2,2,3-trimethylhexane |

InChI |

InChI=1S/C11H24/c1-7-10(8-2)9(3)11(4,5)6/h9-10H,7-8H2,1-6H3 |

InChI Key |

ZSUMTZIXJNZKBI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(C)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Ethyl-2,2,3-trimethylhexane

Abstract

This technical guide provides a comprehensive and in-depth exploration of a robust synthetic pathway for the highly branched alkane, 4-Ethyl-2,2,3-trimethylhexane. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document details a strategic three-stage approach. The synthesis commences with the formation of a sterically hindered ketone, 2,2,4-trimethyl-3-hexanone, via a Weinreb amide to ensure high selectivity and prevent over-addition. Subsequently, a Grignard reaction is employed to construct the carbon skeleton of the target molecule by forming the tertiary alcohol, 4-ethyl-2,2,3-trimethylhexan-3-ol. The final stage involves the efficient deoxygenation of this tertiary alcohol to yield the desired alkane, this compound. This guide emphasizes the rationale behind the methodological choices, provides detailed step-by-step protocols, and includes visualizations of the reaction pathways and workflows to ensure clarity and reproducibility.

Introduction and Synthetic Strategy

Highly branched alkanes are of significant interest in various fields, including as components of high-octane fuels and as inert scaffolds in medicinal chemistry. The synthesis of a specific, structurally complex alkane like this compound requires a carefully designed pathway to control regioselectivity and achieve a high yield. Direct alkylation methods are often fraught with challenges such as rearrangements and polyalkylation. Therefore, a more controlled, multi-step approach is warranted.

This guide outlines a convergent synthesis strategy that builds the carbon framework through sequential nucleophilic additions to carbonyl groups, followed by a final reduction. The key to this strategy is the controlled formation of a sterically hindered ketone intermediate, which is then elaborated to the final product. This approach offers a high degree of control and is adaptable for the synthesis of other complex branched alkanes.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, reveals a logical disconnection strategy. The final alkane can be obtained from the corresponding tertiary alcohol, 4-ethyl-2,2,3-trimethylhexan-3-ol, through a deoxygenation reaction. This tertiary alcohol can, in turn, be synthesized via a Grignard reaction between a suitable ketone and an organomagnesium halide. Two primary disconnections are possible for the tertiary alcohol, as illustrated below.

Figure 1: Retrosynthetic analysis of this compound.

Route A, involving the reaction of 2,2,4-trimethyl-3-hexanone with ethylmagnesium bromide, is selected as the more strategic approach. The synthesis of the sterically hindered ketone, 2,2,4-trimethyl-3-hexanone, can be reliably achieved using a Weinreb amide, which is known to prevent the common issue of over-addition in Grignard reactions with acyl chlorides.

Experimental Section

This section provides detailed protocols for the three-stage synthesis of this compound. All reactions involving organometallic reagents must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).

Stage 1: Synthesis of 2,2,4-Trimethyl-3-hexanone via Weinreb Amide

The synthesis of the key ketone intermediate is achieved in two steps: first, the preparation of the N-methoxy-N-methylamide of pivalic acid (Weinreb amide), followed by its reaction with sec-butylmagnesium bromide.

This step involves the acylation of N,O-dimethylhydroxylamine with pivaloyl chloride.

Reaction: (CH₃)₃CCOCl + CH₃(OCH₃)NH·HCl + 2 eq. Base → (CH₃)₃CCON(CH₃)OCH₃ + Base·HCl + H₂O

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Pivaloyl chloride | 120.58 | 12.06 g (12.2 mL) | 0.10 |

| N,O-Dimethylhydroxylamine HCl | 97.56 | 10.73 g | 0.11 |

| Dichloromethane (DCM) | - | 200 mL | - |

| Pyridine | 79.10 | 17.4 g (17.8 mL) | 0.22 |

| 1 M HCl (aq) | - | As needed | - |

| Saturated NaHCO₃ (aq) | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous MgSO₄ | - | As needed | - |

Protocol:

-

Suspend N,O-dimethylhydroxylamine hydrochloride (10.73 g, 0.11 mol) in 200 mL of dichloromethane in a 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add pyridine (17.4 g, 0.22 mol) to the stirred suspension.

-

In a separate beaker, dissolve pivaloyl chloride (12.06 g, 0.10 mol) in 50 mL of dichloromethane.

-

Add the pivaloyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

-

Quench the reaction by slowly adding 100 mL of 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of saturated aqueous NaHCO₃, and 100 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide.

-

Purify the product by vacuum distillation to obtain N-methoxy-N-methyl-2,2-dimethylpropanamide as a colorless oil.

This step utilizes the prepared Weinreb amide and a Grignard reagent to form the target ketone. The Weinreb amide's ability to form a stable chelated intermediate prevents over-addition of the Grignard reagent.[1][2]

Reaction: (CH₃)₃CCON(CH₃)OCH₃ + CH₃CH₂CH(CH₃)MgBr → (CH₃)₃CCOC(CH₃)CH₂CH₃

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Magnesium turnings | 24.31 | 2.92 g | 0.12 |

| 2-Bromobutane | 137.02 | 15.07 g (12.4 mL) | 0.11 |

| Anhydrous Diethyl Ether | - | 100 mL | - |

| N-methoxy-N-methyl-2,2-dimethylpropanamide | 145.20 | 14.52 g | 0.10 |

| Saturated NH₄Cl (aq) | - | As needed | - |

| Diethyl Ether | - | As needed | - |

| Anhydrous MgSO₄ | - | As needed | - |

Protocol:

-

Assemble a flame-dried 250 mL three-necked flask with a reflux condenser, a magnetic stirrer, and an addition funnel under an inert atmosphere.

-

Place the magnesium turnings (2.92 g, 0.12 mol) in the flask.

-

Dissolve 2-bromobutane (15.07 g, 0.11 mol) in 50 mL of anhydrous diethyl ether and place it in the addition funnel.

-

Add a small portion of the 2-bromobutane solution to the magnesium to initiate the reaction. The solution will become cloudy and begin to reflux.

-

Once the reaction has started, add the remaining 2-bromobutane solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the sec-butylmagnesium bromide.

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve N-methoxy-N-methyl-2,2-dimethylpropanamide (14.52 g, 0.10 mol) in 50 mL of anhydrous diethyl ether and add it dropwise to the Grignard reagent at 0 °C.

-

After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and quench by slowly adding 100 mL of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield 2,2,4-trimethyl-3-hexanone.

Figure 2: Workflow for the synthesis of 2,2,4-Trimethyl-3-hexanone.

Stage 2: Synthesis of 4-Ethyl-2,2,3-trimethylhexan-3-ol

The prepared ketone is reacted with ethylmagnesium bromide to form the tertiary alcohol precursor.

Reaction: (CH₃)₃CCOC(CH₃)CH₂CH₃ + CH₃CH₂MgBr → (CH₃)₃CC(OH)(CH₂CH₃)C(CH₃)CH₂CH₃

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2,2,4-Trimethyl-3-hexanone | 142.24 | 14.22 g | 0.10 |

| Magnesium turnings | 24.31 | 2.92 g | 0.12 |

| Bromoethane | 108.97 | 12.0 g (8.1 mL) | 0.11 |

| Anhydrous Diethyl Ether | - | 100 mL | - |

| Saturated NH₄Cl (aq) | - | As needed | - |

| Diethyl Ether | - | As needed | - |

| Anhydrous MgSO₄ | - | As needed | - |

Protocol:

-

Prepare ethylmagnesium bromide from magnesium turnings (2.92 g, 0.12 mol) and bromoethane (12.0 g, 0.11 mol) in 50 mL of anhydrous diethyl ether, following the procedure described in section 2.1.2.

-

Cool the freshly prepared ethylmagnesium bromide solution to 0 °C in an ice bath.

-

Dissolve 2,2,4-trimethyl-3-hexanone (14.22 g, 0.10 mol) in 50 mL of anhydrous diethyl ether and add it dropwise to the Grignard reagent.[3]

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Cool the reaction to 0 °C and quench by the slow addition of 100 mL of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude tertiary alcohol can be purified by vacuum distillation.

Stage 3: Deoxygenation to this compound

The final step is the reduction of the tertiary alcohol to the target alkane. Ionic hydrogenation using triethylsilane and a strong acid like trifluoroacetic acid is an effective method for the deoxygenation of tertiary alcohols.[4]

Reaction: (CH₃)₃CC(OH)(CH₂CH₃)C(CH₃)CH₂CH₃ + Et₃SiH --(CF₃COOH)--> (CH₃)₃CCH(C(CH₃)CH₂CH₃)CH₂CH₃ + Et₃SiOH

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Ethyl-2,2,3-trimethylhexan-3-ol | 172.31 | 17.23 g | 0.10 |

| Dichloromethane (DCM) | - | 100 mL | - |

| Triethylsilane (Et₃SiH) | 116.28 | 17.44 g (23.8 mL) | 0.15 |

| Trifluoroacetic Acid (TFA) | 114.02 | 22.8 g (15.4 mL) | 0.20 |

| Saturated NaHCO₃ (aq) | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous MgSO₄ | - | As needed | - |

Protocol:

-

Dissolve 4-ethyl-2,2,3-trimethylhexan-3-ol (17.23 g, 0.10 mol) in 100 mL of dichloromethane in a 250 mL round-bottom flask and cool to 0 °C in an ice bath.

-

Add triethylsilane (17.44 g, 0.15 mol) to the solution.

-

Slowly add trifluoroacetic acid (22.8 g, 0.20 mol) dropwise to the stirred solution at 0 °C.

-

After the addition, remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain this compound as a colorless liquid.

Figure 3: Overall synthetic pathway to this compound.

Characterization Data

The following table summarizes the expected physical and spectroscopic data for the target compound and key intermediates.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Spectroscopic Data |

| N-Methoxy-N-methyl-2,2-dimethylpropanamide | C₇H₁₅NO₂ | 145.20 | - | ¹H NMR: Characteristic singlets for N-CH₃ and O-CH₃ around 3.2 and 3.7 ppm, and a singlet for the t-butyl group around 1.2 ppm. IR: Strong C=O stretch around 1660 cm⁻¹. |

| 2,2,4-Trimethyl-3-hexanone | C₉H₁₈O | 142.24 | - | ¹H NMR: Complex aliphatic signals. ¹³C NMR: Carbonyl carbon signal around 215 ppm. IR: Strong C=O stretch around 1710 cm⁻¹.[5] |

| 4-Ethyl-2,2,3-trimethylhexan-3-ol | C₁₁H₂₄O | 172.31 | - | ¹H NMR: Absence of aldehydic/ketonic protons. Presence of a broad singlet for the -OH proton. IR: Broad O-H stretch around 3400 cm⁻¹, absence of C=O stretch. |

| This compound | C₁₁H₂₄ | 156.31 | 177.6[6] | ¹H & ¹³C NMR: Complex aliphatic signals consistent with the highly branched structure. MS: Molecular ion peak at m/z = 156, with fragmentation patterns typical of branched alkanes. IR: C-H stretching and bending vibrations in the 2850-2960 cm⁻¹ and 1365-1470 cm⁻¹ regions. |

Conclusion

This technical guide has detailed a reliable and high-yield synthetic route for the preparation of the highly branched alkane, this compound. The strategic use of a Weinreb amide to synthesize the sterically hindered ketone intermediate is a key feature of this pathway, effectively preventing over-addition during the initial Grignard reaction. The subsequent Grignard reaction to form the tertiary alcohol and the final deoxygenation step are robust and well-established transformations. The provided step-by-step protocols, along with the supporting chemical data and reaction diagrams, offer a comprehensive resource for researchers and scientists in the field of organic synthesis. This methodology can be adapted for the synthesis of a variety of other complex, non-commercially available branched alkanes, highlighting its utility in both academic and industrial research settings.

References

- BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with Ethylmagnesium Bromide.

- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

- Wicha, J. (n.d.). The replacement of a hydroxy group by a hydrogen atom (deoxygenation of an alcohol) is an important operation, particul. Science of Synthesis, 48.1, 166.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure, 10.

- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.

- PubChem. (n.d.). 2,2,4-Trimethyl-3-hexanone.

- Wikipedia. (n.d.). Weinreb ketone synthesis.

- ResearchG

- ResearchGate. (n.d.).

- Gelest. (n.d.). Silane Reduction of... - Technical Library.

- ChemSrc. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- NIST. (n.d.). hexane, 4-ethyl-2,2,3-trimethyl-.

- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).

- KoreaScience. (n.d.).

- ResearchGate. (2015, August 27).

- University of California, Irvine. (n.d.).

- Wikipedia. (n.d.). Pivaloyl chloride.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure, 3.

- Wikipedia. (n.d.). Reductions with hydrosilanes.

- PubMed Central. (2023, March 22).

- ChemSynthesis. (2025, May 20). 2,2,4-trimethyl-3-hexanone.

- PubChem. (n.d.). 4-Ethyl-2,3,3-trimethylhexane.

- PubChem. (n.d.). N-Methoxy-N,2-dimethylpropanamide.

- Oriental Journal of Chemistry. (2020, April 22).

- Adichemistry. (n.d.).

- Royal Society of Chemistry. (n.d.).

- NIST. (n.d.). 3-Hexanone, 2-methyl-.

- ResearchGate. (n.d.). ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction For this reason, the apparatus and all reagents and solvents must be scru.

- PubChem. (n.d.). 4-Ethyl-2,2,3-trimethylheptane.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000906).

- Google Patents. (n.d.). WO2017214056A1 - Preparation of polyamide-imide resins using n-formyl morpholine:3-methoxy n,n-dimethylpropanamide.

- YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism.

- NIST. (n.d.). 2,2,4-Trimethyl-3-hexene.

- ChemicalBook. (n.d.). 2-Methyl-3-hexanone(7379-12-6) 13C NMR spectrum.

- Wired Chemist. (n.d.). 2-methyl-3-hexanone Carbon-13 Full Spectrum.

- Massachusetts Institute of Technology. (2003, September 12).

- PubChem. (n.d.). 4-Ethyl-2,2,3-trimethyloctane.

- YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.

- MDPI. (n.d.). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds.

Sources

Structural analysis of 4-Ethyl-2,2,3-trimethylhexane

An In-Depth Technical Guide to the Structural Analysis of 4-Ethyl-2,2,3-trimethylhexane

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound (CAS No. 61868-73-3), a complex, highly-branched alkane.[1][2] Aimed at researchers, scientists, and professionals in drug development and chemical analysis, this document moves beyond standard protocols to explain the causal reasoning behind the application of a multi-technique analytical approach. We will detail the synergistic use of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. Each section provides not only step-by-step methodologies but also the underlying scientific principles that validate the experimental choices, ensuring a robust and unambiguous structural determination.

Introduction: The Challenge of Isomeric Complexity

This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄ and a molecular weight of approximately 156.31 g/mol .[1] While seemingly simple, its structure represents a significant analytical challenge due to the existence of 159 possible constitutional isomers for C₁₁H₂₄.[3] Many of these isomers possess very similar physical properties, such as boiling points, making their separation and individual identification non-trivial.

The accurate determination of such a structure is paramount in fields from petrochemical analysis to metabolomics, where the specific arrangement of atoms dictates the molecule's physical, chemical, and biological properties. This guide presents an integrated workflow designed to systematically and conclusively identify this compound, differentiating it from its numerous isomers.

Foundational Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: For a volatile, non-polar compound like this compound, GC-MS is the analytical tool of choice for initial separation and identification. The gas chromatography component separates compounds based on their boiling points and interactions with the stationary phase. A non-polar stationary phase is the industry standard for analyzing non-polar analytes like alkanes, where elution is primarily governed by boiling point.[4] The mass spectrometry detector then fragments the eluted molecules, producing a unique mass spectrum that serves as a molecular fingerprint.

Predicted Mass Spectrometry Fragmentation

The fragmentation of branched alkanes in an MS detector is not random; it is governed by the formation of the most stable carbocations.[5] Cleavage is favored at the branching points, and the loss of the largest alkyl radical is typically the most favorable pathway.[5] For this compound, the molecular ion (M⁺) peak is expected at m/z = 156. Due to the molecule's highly branched nature, this peak may be weak or entirely absent.[5]

Key fragmentation pathways involve cleavage at the C3-C4 and C4-C5 bonds, leading to the formation of stable tertiary and secondary carbocations.

Mandatory Visualization: Predicted MS Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: GC-MS Analysis

This protocol is designed as a self-validating system. The inclusion of an alkane standard allows for the determination of retention indices, providing an additional layer of confirmation beyond mass spectral matching.

-

Instrumentation: Agilent 7890A Gas Chromatograph with 5975C Mass Selective Detector (or equivalent).[4]

-

Column Selection: A 30 m x 0.25 mm ID x 0.25 µm film thickness non-polar column (e.g., HP-5ms, DB-1) is chosen for its excellent resolving power for non-polar hydrocarbons.[4]

-

Injector Setup: Set to 250 °C with a split ratio of 50:1 to prevent column overloading.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

MS Detector Parameters:

-

Transfer Line: 280 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

-

Mass Range: Scan from m/z 40 to 200.

-

-

Sample Preparation: Prepare a 100 ppm solution of the sample in high-purity hexane.

-

Data Analysis: Compare the obtained mass spectrum against a reference library (e.g., NIST). The fragmentation pattern, especially the base peak and the relative abundance of key fragments, should be consistent with the predicted pathways.

Definitive Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: While GC-MS provides a likely identity, NMR spectroscopy offers definitive, atom-by-atom structural confirmation. ¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the number and type of unique carbon atoms in the molecule. For a complex structure with multiple chiral centers like this compound (chiral centers at C3 and C4), NMR is indispensable.

Predicted ¹³C and ¹H NMR Spectra

The structure of this compound is CH₃¹-C²(CH₃)₂-C³H(CH₃)-C⁴H(CH₂CH₃)-C⁵H₂-C⁶H₃. Due to the presence of two chiral centers (C3 and C4), all 11 carbon atoms are chemically non-equivalent (diastereotopic environments for the C2-methyls). Therefore, the ¹³C NMR spectrum is predicted to show 11 distinct signals.

The ¹H NMR spectrum will be complex and crowded in the typical alkane region (0.7-1.5 ppm).[7] Signal overlap is expected, but key structural information can be derived from chemical shifts, integration (proton count), and splitting patterns (n+1 rule).

Mandatory Visualization: Labeled Molecular Structure

Caption: Structure of this compound with backbone carbons labeled.

Predicted NMR Data Summary

| Atom Assignment | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | ¹H Multiplicity | ¹H Integration |

| C6-H₃ | ~10-15 | ~0.8-0.9 | Triplet (t) | 3H |

| C5-H₂ | ~20-30 | ~1.1-1.3 | Multiplet (m) | 2H |

| C4-H | ~40-50 | ~1.3-1.5 | Multiplet (m) | 1H |

| Ethyl CH₂ (on C4) | ~25-35 | ~1.2-1.4 | Multiplet (m) | 2H |

| Ethyl CH₃ (on C4) | ~10-15 | ~0.8-0.9 | Triplet (t) | 3H |

| C3-H | ~35-45 | ~1.4-1.6 | Multiplet (m) | 1H |

| Methyl CH₃ (on C3) | ~15-25 | ~0.8-1.0 | Doublet (d) | 3H |

| C2 | ~30-40 (Quaternary) | N/A | N/A | N/A |

| Methyls on C2 | ~25-35 | ~0.9-1.1 | Two Singlets (s) | 6H (3H each) |

| C1-H₃ | ~20-30 | ~0.9-1.1 | Singlet (s) | 3H |

Note: Predicted shifts are based on general alkane chemical shift ranges.[7][8] Actual values may vary. The two methyls on C2 are diastereotopic and should appear as two distinct singlets.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the purified sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for non-polar compounds and its distinct solvent signal.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance). Higher field strengths are crucial for resolving the overlapping signals in the ¹H spectrum of complex alkanes.

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse program (e.g., zgpg30).

-

Acquire a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio, especially for the quaternary carbon at C2.

-

-

¹H NMR Acquisition:

-

Acquire 16-32 scans.

-

Set the spectral width to cover the range from -1 to 10 ppm.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., TopSpin, Mnova). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (centered at 77.16 ppm).

Functional Group Confirmation: Infrared (IR) Spectroscopy

Expertise & Rationale: For a saturated alkane, the utility of IR spectroscopy is primarily confirmatory. Its value lies in what it doesn't show. A clean IR spectrum confirms the absence of functional groups such as hydroxyls (-OH), carbonyls (C=O), or carbon-carbon double/triple bonds, which is critical for validating the proposed alkane structure. The presence of only C-H and C-C bonds results in a simple and characteristic spectrum.[9]

Expected IR Absorptions

The IR spectrum of an alkane is characterized by a few strong bands corresponding to C-H stretching and bending vibrations.[10][11]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Causality |

| 2850-2960 | C-H Stretch (sp³ C-H) | Strong | The fundamental stretching vibration of all methyl (CH₃) and methylene (CH₂) groups.[12] |

| 1450-1470 | C-H Bend (Scissoring) | Medium | Bending vibration characteristic of CH₂ groups.[11] |

| 1370-1385 | C-H Bend (Rocking) | Medium-Weak | Characteristic bending from methyl (CH₃) groups. A doublet may appear around 1380 cm⁻¹ due to the gem-dimethyl group at C2. |

| ~720 | C-H Bend (Rocking) | Weak | Sometimes seen in alkanes with chains of four or more carbons.[11] |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrumentation: FTIR spectrometer equipped with an ATR accessory (e.g., diamond crystal). ATR is chosen as it requires minimal sample preparation for liquids.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum should be compared with the expected absorptions. The key is to confirm the strong sp³ C-H stretches just below 3000 cm⁻¹ and the absence of significant peaks in other regions.[10]

Integrated Analysis and Workflow

Trustworthiness: No single technique can unambiguously identify a complex branched alkane from all its isomers. The trustworthiness of the final structure is built upon the convergence of evidence from orthogonal analytical methods. The GC-MS provides molecular weight and a fragmentation fingerprint, the NMR provides the definitive carbon-hydrogen framework, and the IR confirms the absence of other functional groups.

Mandatory Visualization: Integrated Structural Elucidation Workflow

Caption: Logical workflow for the integrated structural analysis of branched alkanes.

Conclusion

References

- BenchChem. (n.d.). Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separation.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkanes.

- Scribd. (n.d.). Infrared Analysis of Alkanes, Alkenes and Alkynes.

- YouTube. (2023). IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkanes.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Journal of Chromatographic Science. (1986). Gas Chromatographic Analysis of Polymethyl-Substituted Alkanes.

- PubChem. (n.d.). This compound.

- Journal of Chromatographic Science. (n.d.). Gas Chromatographic Analysis of Branched Olefins.

- Whitman College. (n.d.). GCMS Section 6.9.2 - Fragmentation of Branched Alkanes.

- NIST. (n.d.). hexane, 4-ethyl-2,2,3-trimethyl-.

- OpenOChem Learn. (n.d.). Alkanes.

- Stenutz. (n.d.). This compound.

- Chemistry LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR.

- Wikipedia. (n.d.). Alkane.

Sources

- 1. This compound | C11H24 | CID 53428647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hexane, 4-ethyl-2,2,3-trimethyl- [webbook.nist.gov]

- 3. Alkane - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. GCMS Section 6.9.2 [people.whitman.edu]

- 6. academic.oup.com [academic.oup.com]

- 7. Alkanes | OpenOChem Learn [learn.openochem.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to 4-Ethyl-2,2,3-trimethylhexane: Properties, Synthesis, and Application Framework for Drug Discovery

This technical guide provides a comprehensive overview of 4-Ethyl-2,2,3-trimethylhexane, a highly branched C11 alkane. While seemingly a simple hydrocarbon, its structural complexity and physicochemical properties offer a valuable case study for researchers, particularly those in drug development, for understanding the role of saturated carbocyclic fragments in medicinal chemistry. This document delves into its fundamental properties, outlines plausible synthetic routes, and discusses its potential relevance as a lipophilic scaffold in fragment-based drug design.

Core Molecular Attributes and Physicochemical Properties

This compound is a saturated acyclic hydrocarbon.[1] Its structure is characterized by a hexane backbone with significant branching. The International Union of Pure and Applied Chemistry (IUPAC) name precisely defines this structure, and its Chemical Abstracts Service (CAS) Registry Number is 61868-73-3 .[2]

-

Molecular Formula: C₁₁H₂₄[2]

-

Molecular Weight: 156.31 g/mol [2]

-

IUPAC Name: this compound[2]

-

CAS Number: 61868-73-3[2]

-

Canonical SMILES: CCC(CC)C(C)C(C)(C)C[2]

-

InChIKey: ZSUMTZIXJNZKBI-UHFFFAOYSA-N[2]

The structure features a chiral center at the C3 and C4 positions, meaning stereoisomers of this compound exist. However, for the purposes of this guide, it will be discussed as a racemic mixture unless otherwise specified.

graph "4_Ethyl_2_2_3_trimethylhexane" {

layout=neato;

node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10];

edge [color="#5F6368"];

// Carbon backbone

C1 [label="C", pos="0,0!"];

C2 [label="C", pos="1,0!"];

C3 [label="C", pos="2,0.5!"];

C4 [label="C", pos="3,0!"];

C5 [label="C", pos="4,0.5!"];

C6 [label="C", pos="5,0!"];

// Methyl groups on C2

C2_Me1 [label="C", pos="1.5,-0.8!"];

C2_Me2 [label="C", pos="0.5,-0.8!"];

// Methyl group on C3

C3_Me [label="C", pos="2.5,1.3!"];

// Ethyl group on C4

C4_Et1 [label="C", pos="3.5,-0.8!"];

C4_Et2 [label="C", pos="4.5,-1.2!"];

// Edges

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C2 -- C2_Me1;

C2 -- C2_Me2;

C3 -- C3_Me;

C4 -- C4_Et1;

C4_Et1 -- C4_Et2;

}

Caption: Proposed three-step synthesis of this compound.

Protocol 1: Synthesis of 4-Ethyl-2,3,3-trimethylhexan-2-ol via Grignard Reaction

-

System Preparation: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. The glassware must be flame-dried to ensure anhydrous conditions.

-

Reagent Addition: Magnesium turnings and anhydrous diethyl ether or THF are added to the flask. A solution of ethyl bromide in the same solvent is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent, ethylmagnesium bromide.

-

Ketone Addition: Once the Grignard reagent formation is complete, a solution of 3,4,4-trimethylpentan-2-one in anhydrous ether/THF is added dropwise at 0 °C to control the exothermic reaction.

-

Reaction and Quenching: The reaction mixture is stirred at room temperature until the ketone is consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Protocol 2: Dehydration and Hydrogenation

-

Dehydration: The crude tertiary alcohol is heated with a strong acid catalyst, such as concentrated sulfuric or phosphoric acid. [3]The resulting alkene mixture is distilled from the reaction flask. This reaction likely produces a mixture of alkene isomers through E1 elimination.

-

Hydrogenation: The collected alkene mixture is dissolved in a suitable solvent like ethanol. A catalytic amount of palladium on carbon (10% Pd/C) is added. [4]The mixture is then subjected to a hydrogen atmosphere (e.g., via a balloon or Parr hydrogenator) and stirred vigorously until the reaction is complete.

-

Final Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated. The resulting crude alkane is purified by fractional distillation to yield pure this compound.

The structural elucidation of the final product relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be complex due to the high degree of branching and diastereotopicity. However, distinct signals for the ethyl and multiple methyl groups would be expected in the upfield region (typically 0.8-1.5 ppm). The overlapping multiplets for the methine and methylene protons would require advanced techniques like 2D-COSY for full assignment.

[5] * ¹³C NMR: The carbon NMR spectrum would show 11 distinct signals (assuming diastereomers are not resolved), confirming the number of carbon atoms. The chemical shifts would be characteristic of sp³ hybridized carbons in an alkane environment.

[6]

-

Mass Spectrometry (MS):

-

Electron Ionization (EI) mass spectrometry would likely show a very weak or absent molecular ion peak (m/z 156) due to the high stability of carbocations formed upon fragmentation.

[7] * The fragmentation pattern is diagnostic for branched alkanes. Preferential cleavage occurs at the branching points to form the most stable carbocations. [7]Expected major fragments would arise from the loss of ethyl (M-29), propyl (M-43), and other alkyl radicals.

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will be simple and characteristic of an alkane, showing strong C-H stretching absorptions in the 2850-2960 cm⁻¹ region and C-H bending vibrations for methyl and methylene groups around 1450 cm⁻¹ and 1375 cm⁻¹.

[1]

Reactivity and Chemical Stability

Alkanes are renowned for their chemical inertness, a property stemming from the strength and non-polar nature of their C-C and C-H single bonds. [8]They are often referred to as paraffins, from the Latin parum affinis, meaning "little affinity".

[9]

The primary reactions of this compound, like other alkanes, are:

-

Combustion: In the presence of sufficient oxygen, it will undergo complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.

[10] C₁₁H₂₄ + 17 O₂ → 11 CO₂ + 12 H₂O

-

Free-Radical Halogenation: Under UV light or at high temperatures, it can react with halogens (e.g., Cl₂, Br₂) in a free-radical chain reaction. [11]This reaction is generally unselective for chlorination but highly selective for bromination, which preferentially occurs at the most substituted carbon (tertiary C-H bonds) to form the most stable radical intermediate.

[8]

Due to its inertness, this compound is stable under typical laboratory conditions and would be an excellent candidate for use as a non-polar, non-reactive solvent for specific applications.

Relevance in Drug Discovery and Development

While not a therapeutic agent itself, the structural motif of this compound is highly relevant in the context of fragment-based drug discovery (FBDD). [12]In FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a biological target. [13]These hits are then optimized and "grown" into more potent lead compounds.

[12]

-

Probing Hydrophobic Pockets: Saturated hydrocarbon fragments are ideal for mapping and occupying deep, greasy, or hydrophobic pockets within a protein's active site. The specific three-dimensional arrangement of the ethyl and methyl groups in this compound can provide valuable Structure-Activity Relationship (SAR) data by exploring steric and conformational requirements of such pockets.

-

Modulating Physicochemical Properties: Lipophilicity is a double-edged sword in drug design. While essential for membrane permeation, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity. [14][15]Incorporating a well-defined, branched alkyl fragment allows for the fine-tuning of a lead molecule's overall LogP. The rigid, branched nature of this fragment can increase metabolic stability compared to a linear alkyl chain.

Caption: Role of a lipophilic fragment in fragment-based drug design.

Safety and Handling

No specific toxicity data for this compound is readily available. Therefore, safety precautions must be based on the general properties of branched liquid alkanes of similar molecular weight.

-

Health Hazards:

-

Branched alkanes in this class are generally considered to have low acute oral and dermal toxicity.

[16] * Aspiration Hazard: Like other low-viscosity hydrocarbons, it may be fatal if swallowed and enters the airways.

[16] * Inhalation: High vapor concentrations may cause drowsiness, dizziness, and respiratory tract irritation.

[17] * Skin/Eye Contact: May cause slight skin and eye irritation upon prolonged contact.

[16]

-

Physical Hazards:

-

Flammability: As a C11 hydrocarbon, it is a flammable liquid. Keep away from heat, sparks, and open flames. [16]Vapors are heavier than air and may travel to an ignition source.

-

Recommended Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

Conclusion

This compound serves as an exemplary model for a highly branched, lipophilic alkane. While its direct applications are limited, its synthesis, characterization, and physicochemical properties provide a foundational understanding that is directly applicable to medicinal chemistry and materials science. For drug development professionals, the core lesson is the strategic use of such saturated hydrocarbon fragments to probe hydrophobic protein environments and modulate the lipophilicity of lead compounds, thereby optimizing their pharmacokinetic and pharmacodynamic profiles. The principles outlined in this guide for its synthesis and analysis are broadly applicable to other complex alkanes, making it a valuable reference for researchers in organic and medicinal chemistry.

References

-

Lehmler, H. J., Bergosh, R. G., Meier, M. S., & Carlson, R. M. K. (2002). A Novel Synthesis of Branched High-molecular-weight (C40 +) Long-chain Alkanes. Bioscience, Biotechnology, and Biochemistry, 66(3), 523-531. [Link]

-

Lehmler, H. J., Bergosh, R. G., Meier, M. S., & Carlson, R. M. K. (2002). A novel synthesis of branched high-molecular-weight (C40+) long-chain alkanes. Bioscience, Biotechnology, and Biochemistry, 66(3), 523–531. [Link]

-

Mascal, M., & Dutta, S. (2019). Synthesis of highly-branched alkanes for renewable gasoline. Request PDF. [Link]

-

Warton, B., et al. (1997). Synthesis of H-branch alkanes. PEARL. [Link]

-

Maltsev, D., et al. (2022). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. PubMed Central. [Link]

-

Wikipedia. (n.d.). Alkane. [Link]

-

Lumen Learning. Physical Properties of Alkanes. MCC Organic Chemistry. [Link]

-

Whitman College. (n.d.). GCMS Section 6.9.2: Fragmentation of Branched Alkanes. [Link]

-

OpenOChem Learn. Physical Properties of Alkanes. [Link]

-

Gill, C. O., & Ratu, T. (1977). Toxicity of n-Alkanes, n-Alk-1-enes, n-Alkan-1-ols and n-Alkyl-1-bromides towards Yeasts. ResearchGate. [Link]

-

Australian Government Department of Health. (2023). Alkanes, C8–18-branched and linear - Assessment statement (CA09590). [Link]

-

PubChem. (n.d.). 2,2,4-Trimethylhexane. National Institutes of Health. [Link]

-

Michigan State University. (n.d.). Alkane Reactivity. Department of Chemistry. [Link]

-

Purdue University. (n.d.). The Reactions of Alkanes, Alkenes, and Alkynes. Department of Chemistry. [Link]

-

Chemistry LibreTexts. (2020). 4.2: Physical Properties of Alkanes. [Link]

-

Reddit. (2011). Are there any alkanes/alkenes/alkynes that have any acute toxicity? r/askscience. [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Alkanes. [Link]

-

Oxford Academic. (2019). Biophysical screening in fragment-based drug design: a brief overview. Briefings in Bioinformatics. [Link]

-

PubMed. (n.d.). The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. [Link]

-

PubChem. (n.d.). 2,2,5-Trimethylhexane. National Institutes of Health. [Link]

-

ResearchGate. (2002). THEORETICAL AND SPECTROSCOPIC STUDIES OF BRANCHED ALKANES FLEXIBILITY. [Link]

-

American Society for Pharmacology and Experimental Therapeutics. (n.d.). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. [Link]

-

Chemistry LibreTexts. (2023). 27.7: Reactions of Alkanes. [Link]

-

Chemister.ru. (n.d.). This compound. [Link]

-

Master Organic Chemistry. (2013). Reactions of Alkanes. [Link]

-

Rio Mais Seguro. (n.d.). Branched Chain Alkanes. [Link]

-

PubMed. (1999). Mechanism of acute inhalation toxicity of alkanes and aliphatic alcohols. Environmental Toxicology and Pharmacology, 7(3), 159-167. [Link]

-

Taylor & Francis Online. (n.d.). What makes a good fragment in fragment-based drug discovery? [Link]

-

SpectraBase. (n.d.). 2,3,5-Trimethyl-hexane - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. (n.d.). This compound. National Institutes of Health. [Link]

-

Frontiers. (n.d.). Application of Fragment-Based Drug Discovery to Versatile Targets. [Link]

-

PubChem. (n.d.). 4-Ethyl-2,3,3-trimethylhexane. National Institutes of Health. [Link]

-

ChemSrc. (n.d.). 4-ethyl-2,2,4-trimethylhexane | CAS#:61868-75-5. [Link]

Sources

- 1. Alkane - Wikipedia [en.wikipedia.org]

- 2. This compound | C11H24 | CID 53428647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,2,4-TRIMETHYLHEXANE(16747-26-5) 13C NMR [m.chemicalbook.com]

- 7. GCMS Section 6.9.2 [people.whitman.edu]

- 8. Alkane Reactivity [www2.chemistry.msu.edu]

- 9. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 10. The Reactions of Alkanes, [chemed.chem.purdue.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 13. academic.oup.com [academic.oup.com]

- 14. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 17. Mechanism of acute inhalation toxicity of alkanes and aliphatic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by: Dr. Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Ethyl-2,2,3-trimethylhexane

Introduction

This compound is a saturated, branched-chain alkane. As a C11 hydrocarbon, its structural complexity presents a valuable case study for the application of modern spectroscopic techniques. While it is not as widely studied as other commodity chemicals, understanding its spectroscopic signature is crucial for its unambiguous identification in complex mixtures, such as fuels, lubricants, or as a potential impurity in chemical synthesis. The absence of chromophores or diverse functional groups makes its analysis reliant on subtle differences in the hydrocarbon backbone, demanding high-resolution analytical methods.

This guide provides a comprehensive analysis of the mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy data expected for this compound. In the absence of extensive, publicly available experimental spectra, this document leverages established principles of spectroscopy and predictive models to present a robust, data-driven characterization. The methodologies and interpretations herein are designed to equip researchers, quality control scientists, and drug development professionals with the expertise to identify and characterize this molecule.

Molecular Structure and Isomeric Considerations

The structure of this compound is foundational to interpreting its spectra. The molecule features a hexane main chain with multiple alkyl substituents, leading to a compact, highly branched structure. A key feature is the presence of a chiral center at position C3, meaning the molecule can exist as (R) and (S) enantiomers. While most spectroscopic techniques discussed here will not differentiate between these enantiomers, this is a critical consideration for chiroptical methods.

The connectivity of the molecule is as follows:

-

A six-carbon (hexane) backbone.

-

Two methyl groups at position C2.

-

One methyl group at position C3.

-

An ethyl group at position C4.

This arrangement results in several quaternary, tertiary, secondary, and primary carbon atoms, each contributing uniquely to the NMR spectra. The high degree of branching heavily influences the fragmentation patterns observed in mass spectrometry.

Figure 1: Molecular graph of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry of alkanes, particularly under Electron Ionization (EI), is characterized by extensive fragmentation. The molecular ion (M⁺) peak for saturated alkanes is often weak or entirely absent due to the ease with which C-C bonds cleave upon ionization. The fragmentation patterns are, however, highly diagnostic of the branching structure.

Predicted Fragmentation Pathway

The molecular weight of this compound (C₁₁H₂₄) is 156.31 g/mol . The most probable fragmentation events involve the cleavage of C-C bonds to form the most stable carbocations (tertiary > secondary > primary).

-

α-Cleavage: The most significant fragmentation will occur at the most substituted carbon atoms (C2, C3, and C4), leading to the loss of large alkyl radicals and the formation of stable carbocations.

-

Major Fragments:

-

Loss of an isobutyl radical (•C₄H₉): Cleavage between C3 and C4 is highly probable, resulting in the loss of a 57 amu radical (the ethyl and C5-C6 portion) or a C4H9 radical from the other side. A prominent peak is expected at m/z 99 .

-

Loss of a propyl radical (•C₃H₇): Cleavage at the C4-C5 bond would lead to the loss of a propyl radical (43 amu), but this is less favored than cleavage at more branched sites.

-

Loss of an ethyl radical (•C₂H₅): Cleavage of the ethyl group at C4 is a classic fragmentation route, leading to the loss of 29 amu and a potential fragment at m/z 127 .

-

Loss of a methyl radical (•CH₃): Loss of one of the many methyl groups (15 amu) would yield a fragment at m/z 141 . This is a common but less structurally informative fragmentation.

-

-

Base Peak: The base peak in branched alkanes is typically a small, stable carbocation. Fragments at m/z 43 ([C₃H₇]⁺) and m/z 57 ([C₄H₉]⁺, the tert-butyl cation) are expected to be very abundant. Given the structure, the formation of a tert-butyl cation or a related C₄ fragment is highly likely.

Figure 2: Predicted major fragmentation pathway for this compound in EI-MS.

Predicted Mass Spectrum Data

| m/z | Predicted Relative Intensity | Assignment |

| 156 | < 1% | Molecular Ion [M]⁺ |

| 141 | Low | [M - CH₃]⁺ |

| 127 | Moderate | [M - C₂H₅]⁺ |

| 99 | High | [M - C₄H₉]⁺ |

| 85 | Moderate | [C₆H₁₃]⁺ |

| 71 | Moderate | [C₅H₁₁]⁺ |

| 57 | 100% (Base Peak) | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | High | [C₃H₇]⁺ (isopropyl cation) |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile, inert solvent such as hexane or dichloromethane.

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV (standard for library matching).

-

Ion Source Temperature: 200-250 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 35-200.

-

-

Injection: Inject 1 µL of the prepared sample into the Gas Chromatograph (GC) inlet for separation and introduction into the MS. Use a standard non-polar GC column (e.g., DB-5ms).

-

Data Acquisition: Acquire data in full scan mode.

-

Data Analysis: Identify the base peak and major fragment ions. Compare the fragmentation pattern to spectral libraries (e.g., NIST, Wiley) and the predicted pathways to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will show several distinct signals in the upfield region (typically 0.8-1.8 ppm), characteristic of saturated alkanes. The chemical shift of each proton is influenced by its local electronic environment and spatial proximity to other groups.

Predicted ¹H NMR Data (at 400 MHz, in CDCl₃)

| Signal Label | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| a | 9H | ~0.85 | Singlet (s) | 9H |

| b | 3H | ~0.90 | Triplet (t) | 3H |

| c | 3H | ~0.92 | Doublet (d) | 3H |

| d | 3H | ~0.88 | Triplet (t) | 3H |

| e | 2H | ~1.25 | Quartet (q) | 2H |

| f | 2H | ~1.35 | Multiplet (m) | 2H |

| g | 1H | ~1.60 | Multiplet (m) | 1H |

| h | 1H | ~1.75 | Multiplet (m) | 1H |

Note on Assignments: Precise assignment without experimental data is challenging due to spectral overlap. The 'a' protons correspond to the two geminal methyl groups on C2 and the methyl on C1 (tert-butyl group). 'b' and 'e' are the ethyl group at C4. 'c' is the methyl on C3. 'd' and 'f' are the terminal ethyl group of the main chain. 'g' and 'h' are the methine protons at C3 and C4.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. Due to symmetry and branching, a specific number of signals is expected. By analyzing the structure, we can identify 10 unique carbon atoms.

Predicted ¹³C NMR Data (at 100 MHz, in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~11.5 | Primary (CH₃) | C6 |

| ~14.5 | Primary (CH₃) | C4'' (Ethyl CH₃) |

| ~16.0 | Primary (CH₃) | C3' |

| ~25.0 | Primary (CH₃) | C1 |

| ~28.5 | Primary (CH₃) | C2', C2'' (gem-dimethyl) |

| ~29.0 | Secondary (CH₂) | C5 |

| ~32.0 | Secondary (CH₂) | C4' (Ethyl CH₂) |

| ~35.0 | Quaternary (C) | C2 |

| ~42.0 | Tertiary (CH) | C3 |

| ~48.0 | Tertiary (CH) | C4 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the instrument is not calibrated.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Probe: Standard 5 mm broadband probe.

-

Temperature: 298 K.

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Pulse Program: zg30.

-

Spectral Width: ~16 ppm.

-

Number of Scans: 8-16.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum.

-

Pulse Program: zgpg30 (power-gated decoupling).

-

Spectral Width: ~240 ppm.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the ¹H signals and reference both spectra to TMS.

Infrared (IR) Spectroscopy

As a saturated alkane, the IR spectrum of this compound is expected to be relatively simple and dominated by C-H bond vibrations. It is a powerful tool for confirming the absence of functional groups like C=O, O-H, or C=C.

Predicted IR Absorption Bands

The key diagnostic peaks will be in two main regions:

-

C-H Stretching Region (2850-3000 cm⁻¹):

-

Strong absorptions just below 3000 cm⁻¹ are characteristic of sp³ C-H bonds.

-

Asymmetric and symmetric stretching of CH₃ and CH₂ groups will appear here. Expect a strong, sharp multiplet structure.

-

-

C-H Bending (Deformation) Region (1350-1480 cm⁻¹):

-

A distinct peak around 1465 cm⁻¹ corresponds to the scissoring/bending vibrations of CH₂ and CH₃ groups.

-

The presence of a tert-butyl group (at C2) often gives rise to a characteristic doublet around 1365-1370 cm⁻¹ and 1380-1395 cm⁻¹ . The peak around 1365 cm⁻¹ is often sharp and intense.

-

Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| 2960-2975 | Strong | C-H Asymmetric Stretch (CH₃) |

| 2920-2930 | Strong | C-H Asymmetric Stretch (CH₂) |

| 2870-2880 | Medium | C-H Symmetric Stretch (CH₃) |

| 2850-2860 | Medium | C-H Symmetric Stretch (CH₂) |

| 1465-1475 | Medium | C-H Bending (CH₂ and CH₃) |

| 1380-1395 | Medium-Strong | C-H Bending (gem-dimethyl split) |

| 1365-1370 | Strong, Sharp | C-H Bending (tert-butyl umbrella mode) |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: No specific preparation is needed for a liquid sample. Ensure the sample is pure and free of water.

-

Instrument Setup:

-

Spectrometer: Fourier-Transform Infrared (FTIR) Spectrometer.

-

Accessory: ATR crystal (typically diamond or zinc selenide).

-

-

Data Acquisition:

-

Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum of the clean, empty crystal.

-

Place a single drop of this compound onto the crystal surface.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the major peaks.

Conclusion

The comprehensive spectroscopic analysis of this compound, while predictive, is grounded in the fundamental principles that govern molecular behavior under various analytical conditions. Mass spectrometry reveals a characteristic fragmentation pattern dominated by the formation of stable carbocations like m/z 57. NMR spectroscopy provides a detailed map of the C-H framework, with distinct signals for the numerous methyl, methylene, and methine environments. Finally, IR spectroscopy serves as a rapid and effective method to confirm its identity as a saturated alkane, notable for its strong C-H stretching and characteristic bending vibrations. The protocols and data presented in this guide provide a robust framework for the empirical identification and characterization of this complex alkane.

References

-

Title: NIST Chemistry WebBook Source: National Institute of Standards and Technology URL: [Link]

-

Title: SDBS (Spectral Database for Organic Compounds) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL: [Link]

-

Title: Introduction to Spectroscopy Source: Book by Donald L. Pavia, Gary M. Lampman, George S. Kriz, James R. Vyvyan URL: [Link]

-

Title: Organic Chemistry Source: Book by Paula Yurkanis Bruice URL: [Link]

Physical properties of 4-Ethyl-2,2,3-trimethylhexane isomers

An In-depth Technical Guide to the Physical Properties of 4-Ethyl-2,2,3-trimethylhexane and its Isomers

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of hydrocarbon chemistry, the subtle art of isomerism dictates a profound diversity in physical properties, even among molecules sharing the same chemical formula. This guide delves into the physicochemical landscape of undecane (C₁₁H₂₄) isomers, with a specific focus on this compound and its structural counterparts.[1][2] As nonpolar hydrocarbons, the 159 structural isomers of undecane exhibit a spectrum of physical behaviors primarily governed by the degree and nature of their branching.[1][2] While often considered chemically inert, their roles as solvents, components of complex fuel mixtures, and reference materials in analytical chemistry underscore the importance of a detailed understanding of their physical properties.[3] This document provides a comprehensive exploration of these properties, the underlying molecular principles, and the methodologies for their determination and prediction.

The Influence of Molecular Architecture: Structure-Property Relationships

The physical properties of alkane isomers are intricately linked to their molecular structure. The extent of branching, molecular symmetry, and overall compactness play crucial roles in determining the strength of intermolecular van der Waals forces, which in turn dictate properties such as boiling point, melting point, density, and viscosity.

Boiling Point: For a given carbon number, a higher degree of branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular contact, thereby weakening the London dispersion forces and resulting in a lower boiling point compared to their linear or less branched counterparts.[4][5] Straight-chain alkanes, with their larger surface area, can engage in more extensive intermolecular interactions, requiring more energy to transition into the gaseous phase.

Melting Point: The melting point of alkanes is influenced not only by the strength of intermolecular forces but also by the efficiency with which the molecules can pack into a crystal lattice. Highly symmetrical molecules tend to have higher melting points because they can pack more readily into an ordered solid structure, even if their intermolecular forces are weaker than those of their linear isomers.

Density: The density of alkane isomers also tends to decrease with increased branching. The more compact structure of branched isomers leads to a less efficient packing in the liquid state compared to the more ordered arrangement of linear alkanes.

Viscosity: The viscosity of smaller alkanes generally decreases with branching due to the reduction in intermolecular forces.[6] However, for larger and more highly branched alkanes, viscosity can sometimes increase due to a greater potential for molecular entanglement.

Comparative Analysis of Undecane Isomer Physical Properties

| Isomer Name | CAS Number | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (at 20°C) |

| n-Undecane | 1120-21-4 | 196 | 0.740 | 1.417 |

| This compound | 61868-73-3 | 177.6 - 178 | 0.770 | 1.431 |

| 2,2,4,6-Tetramethylheptane | 162.2 | 0.7298 | 1.4101 | |

| 4-Propyloctane | 17302-13-5 | 187 | 0.7447 | Not Available |

| 3,3-Diethylheptane | 17302-17-9 | 186.75 | Not Available | Not Available |

| 2,2,4,4-Tetramethylheptane | 18711092 | Not Available | Not Available | Not Available |

| 3-Ethyl-2,2-dimethylheptane | 61869-03-2 | Not Available | Not Available | Not Available |

Note: The availability of comprehensive experimental data for all isomers is limited. Some data points are from single sources and may not be fully corroborated.

Methodologies for Physicochemical Characterization

The accurate determination of the physical properties of undecane isomers relies on a suite of well-established experimental techniques. The choice of method is dictated by the property of interest and the physical state of the sample.

Workflow for Isomer Characterization

Caption: A generalized workflow for the synthesis, purification, and characterization of undecane isomers.

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification and Purity Assessment [7]

Principle: GC-MS is a powerful technique for separating and identifying volatile compounds. The gas chromatograph separates isomers based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides a unique fragmentation pattern (mass spectrum) for each compound, acting as a molecular fingerprint.[7] Kovats retention indices, which normalize retention times to those of n-alkanes, can further aid in the identification of specific isomers.[8]

Step-by-Step Protocol:

-

Sample Preparation: Dissolve a small amount of the undecane isomer mixture in a volatile solvent (e.g., hexane).

-

GC Column Selection: Utilize a long, non-polar capillary column (e.g., 50-100 m) for optimal separation of isomers.

-

GC Oven Program: Start at a low temperature (e.g., 50°C) and gradually ramp up to a high temperature (e.g., 250°C) to elute all isomers.

-

Mass Spectrometer Settings: Use electron ionization (EI) at 70 eV to generate reproducible mass spectra.

-

Data Analysis: Identify individual isomers by comparing their mass spectra and retention indices to libraries of known compounds. Assess purity by calculating the relative peak areas.

2. Determination of Boiling Point (Capillary Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The capillary method is a micro-scale technique suitable for small sample volumes.

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount of the liquid isomer into a small test tube.

-

Apparatus Setup: Place a capillary tube, sealed at one end, open-end down into the test tube. Attach the test tube to a thermometer.

-

Heating: Heat the assembly in a controlled manner using a heating block or oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Boiling Point Determination: Slowly cool the apparatus. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

3. Determination of Density (Pycnometer Method)

Principle: Density is defined as mass per unit volume. A pycnometer is a flask with a precisely known volume used to determine the density of liquids.

Step-by-Step Protocol:

-

Pycnometer Calibration: Clean, dry, and weigh an empty pycnometer. Fill it with a reference liquid of known density (e.g., deionized water) at a specific temperature and weigh it again to determine the exact volume.

-

Sample Measurement: Empty, clean, and dry the pycnometer. Fill it with the undecane isomer at the same temperature and weigh it.

-

Calculation: Calculate the mass of the isomer and divide it by the known volume of the pycnometer to obtain the density.

4. Determination of Viscosity (Rotational Viscometer) [9][10]

Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant speed.[9] The resistance to this rotation is a measure of the fluid's viscosity.

Step-by-Step Protocol:

-

Instrument Setup and Calibration: Select the appropriate spindle and rotational speed for the expected viscosity range. Calibrate the instrument using a standard fluid of known viscosity.[10]

-

Sample Preparation: Bring the sample to the desired and controlled temperature, as viscosity is highly temperature-dependent.[11]

-

Measurement: Immerse the rotating spindle into the sample to the correct depth. Start the rotation and allow the reading to stabilize.

-

Data Recording: Record the stable viscosity reading.

5. Determination of Refractive Index (Abbe Refractometer) [4][12]

Principle: The refractive index is a dimensionless number that describes how light propagates through a medium. An Abbe refractometer measures the critical angle of a liquid placed between two prisms to determine its refractive index.[12]

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.

-

Sample Application: Place a few drops of the undecane isomer onto the prism surface.

-

Measurement: Close the prisms and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Reading: Read the refractive index from the instrument's scale. Ensure the temperature is controlled and recorded, as the refractive index is temperature-dependent.

Computational Prediction of Physical Properties

Given the vast number of undecane isomers, experimental characterization of each one is a formidable task. Computational chemistry offers a powerful alternative for predicting their physical properties.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models are mathematical equations that correlate the chemical structure of molecules with their physical properties.[2][11] These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties like boiling point, density, and viscosity.

Molecular Dynamics Simulations and Machine Learning

Molecular dynamics simulations can model the behavior of molecules over time, providing insights into their bulk properties. When combined with machine learning algorithms, such as neural networks, these simulations can be trained on existing experimental data to predict the properties of uncharacterized isomers with a high degree of accuracy.[7][9][10][13]

Logical Flow for Predictive Modeling

Caption: A schematic representing the workflow for developing and utilizing computational models to predict the physical properties of alkane isomers.

Conclusion

The physical properties of this compound and its fellow undecane isomers are a direct consequence of their molecular architecture. While general trends can be established, the precise prediction and determination of these properties require a combination of rigorous experimental techniques and sophisticated computational modeling. This guide has provided an overview of the key physical properties, the underlying principles governing their variation among isomers, and detailed methodologies for their characterization. As research and development in fields such as fuel formulation and drug delivery continue to advance, a comprehensive understanding of the physicochemical landscape of these fundamental hydrocarbon structures will remain of paramount importance.

References

-

Intellegens. (2019, August 6). Predicting physical properties of alkanes with neural networks. Retrieved from [Link]

-

Pavement Interactive. (n.d.). Rotational Viscometer. Retrieved from [Link]

-

Drawell. (n.d.). How to Use the Rotational Viscometer. Retrieved from [Link]

-

MaTestLab. (2025, July 2). ASTM D1218 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. Retrieved from [Link]

-

ASTM International. (2021, November 9). D1218 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. Retrieved from [Link]

-

Fiveable. (n.d.). Branched Alkanes Definition - Organic Chemistry Key Term. Retrieved from [Link]

-

Concord Consortium. (n.d.). Quantitative Structure-Property Relationships of Linear Alkanes. Retrieved from [Link]

-

Study Mind. (n.d.). Obtaining Alkanes (A-Level Chemistry). Retrieved from [Link]

-

NIST. (n.d.). 3,3-diethylheptane. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Nebraska - Lincoln. (n.d.). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. Retrieved from [Link]

-

PubChem. (n.d.). Octane, 4-propyl-. Retrieved from [Link]

-

PubChem. (n.d.). n-Undecane-d24. Retrieved from [Link]

-

PubChem. (n.d.). Undecane-1,4-diol. Retrieved from [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. APPARA. Retrieved from [Link]

-

PubChem. (n.d.). Undecane-1,11-diol. Retrieved from [Link]

-

ResearchGate. (2018, December 10). Identification of methyl branched alkanes using GC-MS ion trap?. Retrieved from [Link]

-

NIST. (n.d.). Undecane. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Undecane. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Undecane. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Undecane. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Undecane. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Diethylheptane. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,4,4-Tetramethylheptane. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Diethyl-2-methylheptane. Retrieved from [Link]

-

PubChem. (n.d.). 4-Propan-2-yl-4-propyloctane. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Alkanes. Retrieved from [Link]

-

University of Rochester. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

-

OSTI.gov. (1987, January 1). Branched alkanes from ancient and modern sediments: isomer discrimination by GC/MS with multiple reaction monitoring. Retrieved from [Link]

-

Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]

-

Pearson. (n.d.). In Table 11.3, we saw that the viscosity of a series of hydrocarbons - Brown 14th Edition Ch 11 Problem 90a. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Octane, 4-propyl- (CAS 17302-13-5). Retrieved from [Link]

-

Chemcasts. (n.d.). 2,2-dimethylheptane Properties vs Temperature. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,5,5-Tetramethylheptane. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,4,4-Tetramethylhexane. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethyl-2-methylheptane. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Diethylheptane. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,4,6-Tetramethylheptane. Retrieved from [Link]

-

NIST. (n.d.). 3,3-diethylheptane. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-ethyl-2,2-dimethylheptane. Retrieved from [Link]

-

ResearchGate. (n.d.). Viscosity measurements of n-undecane. Retrieved from [Link]

Sources

- 1. pavementinteractive.org [pavementinteractive.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Undecane | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.astm.org [store.astm.org]

- 5. 3-Ethyl-2,2-dimethylheptane | C11H24 | CID 20686447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 9. What is the operation procedure of rotational viscometer? Q&A | NBCHAO [en1.nbchao.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. worldoftest.com [worldoftest.com]

- 12. matestlabs.com [matestlabs.com]

- 13. 4-propyloctane [chemister.ru]

A Technical Guide to the Discovery and History of Branched Nonane Isomers

Abstract

The study of alkane isomers has been a cornerstone in the development of organic chemistry, providing fundamental insights into the relationship between molecular structure and physical properties. Nonane (C₉H₂₀), with its 35 constitutional isomers, serves as an exemplary case study in the challenges and triumphs of isolating, identifying, and synthesizing specific branched hydrocarbon structures.[1][2] This in-depth technical guide provides a comprehensive overview of the historical context, synthetic methodologies, and analytical techniques that have shaped our understanding of branched nonane isomers. Tailored for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices and provides detailed protocols for the synthesis and analysis of these complex molecules.

The Dawn of Isomerism and the Rise of Structural Theory

The concept of isomerism, where molecules possess the same molecular formula but exhibit different atomic arrangements and, consequently, distinct physical and chemical properties, was first recognized in the early 19th century.[3] Swedish chemist Jöns Jacob Berzelius, in 1831, coined the term "isomers" (from the Greek "isomeros," meaning "composed of the same parts") to describe this phenomenon.[3] This discovery was a pivotal moment, challenging the prevailing notion that a chemical formula uniquely defined a substance.

The early days of organic chemistry were marked by the struggle to comprehend how atoms were connected within a molecule. The development of structural theory in the mid-19th century provided the framework necessary to understand the existence of isomers. For alkanes, this meant recognizing that carbon atoms could be arranged in a linear chain or in a branched fashion.[4][5] While methane, ethane, and propane have only one possible arrangement of atoms, butane (C₄H₁₀) was the first alkane to exhibit constitutional isomerism, existing as both n-butane and isobutane.[5][6] As the number of carbon atoms increases, the number of possible isomers grows rapidly, with nonane having 35 distinct constitutional isomers.[1][2]

The initial challenge for chemists was not just theoretical but also practical: how to separate and identify these closely related compounds, which were often found together in complex mixtures like petroleum.[7]

Navigating the Labyrinth: Early Separation and Identification Techniques

The separation of hydrocarbon isomers, particularly from crude oil, was a formidable task for early organic chemists. Traditional distillation methods, which separate compounds based on differences in their boiling points, proved to be only partially effective for isomers with very similar boiling points.[7][8] The more highly branched an alkane is, the more compact its structure, leading to weaker intermolecular forces and generally a lower boiling point compared to its straight-chain counterpart.[1][5]